molecular formula C7H7N3O5S B14212150 N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide CAS No. 833427-47-7

N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide

Katalognummer: B14212150
CAS-Nummer: 833427-47-7
Molekulargewicht: 245.22 g/mol
InChI-Schlüssel: HLZCHXBOLSUBLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide is a complex organic compound characterized by the presence of nitroso, nitro, and sulfonamide functional groups. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide typically involves the nitration of N-methylbenzenesulfonamide followed by nitrosation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitrosation step involves the reaction of the nitrated product with nitrous acid, which can be generated in situ from sodium nitrite and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to minimize the formation of by-products. The use of advanced catalytic systems and optimized reaction parameters can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential mutagenic and carcinogenic properties.

    Medicine: Investigated for its role in drug development and as a model compound for studying the effects of nitroso and nitro groups on biological systems.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Wirkmechanismus

The mechanism of action of N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can cause DNA damage, protein modification, and other cellular effects. The nitroso group is particularly reactive and can form adducts with nucleophilic sites in biomolecules, leading to mutagenic and carcinogenic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide is unique due to the presence of both nitro and nitroso groups, which confer distinct reactivity and biological effects. This combination of functional groups makes it a valuable compound for studying the interplay between different reactive species in chemical and biological systems .

Eigenschaften

CAS-Nummer

833427-47-7

Molekularformel

C7H7N3O5S

Molekulargewicht

245.22 g/mol

IUPAC-Name

N-methyl-3-nitro-N-nitrosobenzenesulfonamide

InChI

InChI=1S/C7H7N3O5S/c1-9(8-11)16(14,15)7-4-2-3-6(5-7)10(12)13/h2-5H,1H3

InChI-Schlüssel

HLZCHXBOLSUBLF-UHFFFAOYSA-N

Kanonische SMILES

CN(N=O)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.